N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Description
N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring, with a carboxamide functional group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-benzyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-19-10(7-11(18-19)13(14,15)16)12(20)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAULBHNMCJLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of hydrazine hydrate with 1,3-diketone in the presence of an acid catalyst can yield the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic acid or trifluoromethyl iodide in the presence of a base such as potassium carbonate.
N-Benzylation: The benzyl group can be introduced through the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of certain plant species.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, division, and survival.
Comparison with Similar Compounds
N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Lacks the benzyl group and has a carboxylic acid functional group instead of a carboxamide.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.
N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
